Dihidrotimidina

Descripción general

Descripción

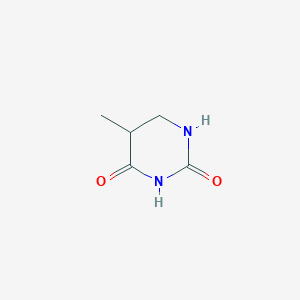

Dihidrotimidina es un derivado de pirimidina y un intermedio en el metabolismo de la timinaEste compuesto es significativo en el estudio del metabolismo de los ácidos nucleicos y tiene diversas aplicaciones en la investigación científica .

Aplicaciones Científicas De Investigación

La dihidrotimidina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los derivados de pirimidina.

Biología: Juega un papel en el estudio de los mecanismos de reparación del ADN y el metabolismo de los ácidos nucleicos.

Mecanismo De Acción

La dihidrotimidina ejerce sus efectos principalmente a través de su papel en el metabolismo de la timina. La enzima dihidropirimidina deshidrogenasa cataliza la reducción de la timina a this compound, que luego se hidroliza mediante dihidropirimidinasa para formar N-carbamil-beta-alanina. Este compuesto se convierte aún más en beta-alanina mediante beta-ureidopropionasa .

Compuestos Similares:

Dihidrouracilo: Otro derivado de dihidropirimidina, similar en estructura y función a la this compound.

Timina: El compuesto original del cual se deriva la this compound.

Uracilo: Una base de pirimidina similar a la timina pero que carece del grupo metilo en la posición 5.

Singularidad: Su capacidad de participar en varias reacciones químicas también lo convierte en un compuesto valioso en la química sintética .

Análisis Bioquímico

Biochemical Properties

Dihydrothymine is involved in the pyrimidine metabolism . It interacts with enzymes such as dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into dihydrothymine . Then, dihydropyrimidinase hydrolyzes dihydrothymine into N-carbamyl-beta-alanine .

Cellular Effects

It is known that Dihydrothymine can be toxic when present at abnormally high levels . This suggests that it may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it is involved in the pyrimidine metabolism pathway . It is likely that Dihydrothymine exerts its effects at the molecular level through interactions with enzymes and other biomolecules, potentially influencing enzyme activity and gene expression.

Dosage Effects in Animal Models

It is known that Dihydrothymine can be toxic when present at abnormally high levels . This suggests that high doses of Dihydrothymine could have adverse effects.

Metabolic Pathways

Dihydrothymine is involved in the pyrimidine metabolism pathway . It interacts with enzymes such as dihydropyrimidine dehydrogenase and dihydropyrimidinase . These interactions could potentially influence metabolic flux or metabolite levels.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La dihidrotimidina se puede sintetizar mediante la reducción de la timina. El proceso de reducción típicamente implica el uso de dihidropirimidina deshidrogenasa, que cataliza la reducción de la timina a this compound .

Métodos de Producción Industrial: La producción industrial de this compound a menudo involucra procesos enzimáticos debido a su especificidad y eficiencia. El uso de dihidropirimidina deshidrogenasa en un entorno controlado garantiza un alto rendimiento y pureza del compuesto .

Tipos de Reacciones:

Oxidación: La this compound puede sufrir oxidación para volver a la timina.

Reducción: Como se mencionó, la timina se puede reducir a this compound.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Reducción enzimática utilizando dihidropirimidina deshidrogenasa.

Sustitución: Los nucleófilos como los iones hidróxido se pueden utilizar en condiciones básicas.

Productos Principales:

Oxidación: Timina.

Reducción: this compound.

Sustitución: Varios derivados de pirimidina sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Dihydrouracil: Another dihydropyrimidine derivative, similar in structure and function to dihydrothymine.

Thymine: The parent compound from which dihydrothymine is derived.

Uracil: A pyrimidine base similar to thymine but lacking the methyl group at the 5-position.

Uniqueness: Its ability to participate in various chemical reactions also makes it a valuable compound in synthetic chemistry .

Actividad Biológica

Dihydrothymine (5,6-dihydrothymine) is a pyrimidine derivative and an intermediate in the catabolism of thymine, which is a fundamental component of DNA. Its biological activity has garnered attention due to its potential implications in cancer biology and metabolic disorders. This article explores the biochemical pathways involving dihydrothymine, its biological effects, and relevant case studies.

1. Biochemical Pathways

Dihydrothymine is produced through the enzymatic reduction of thymine by dihydropyrimidine dehydrogenase (DPD). The pathway proceeds as follows:

- Thymine is reduced to 5,6-dihydrothymine by DPD.

- Dihydrothymine is then hydrolyzed by dihydropyrimidinase (DHP) to form N-carbamyl-beta-alanine .

- Finally, beta-ureidopropionase converts N-carbamyl-beta-alanine into beta-alanine .

This metabolic pathway is crucial for the regulation of pyrimidine levels in cells and is particularly significant in cancer metabolism, where alterations in these enzymes can lead to increased levels of dihydropyrimidines, including dihydrothymine.

2.1 Cytotoxic Effects

Research indicates that elevated levels of dihydrothymine can induce cytotoxic effects in cancer cells. A study demonstrated that the accumulation of dihydropyrimidines leads to the formation of DNA–protein crosslinks (DPCs), which interfere with DNA replication and transcription processes. This stress response is linked to the activation of ATR/Chk1 signaling pathways, ultimately inhibiting cell proliferation .

2.2 Role in Cancer Progression

The expression of DPD and subsequent accumulation of dihydropyrimidines are associated with epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. Inhibition of DPD expression has been shown to suppress EMT without affecting cell viability, suggesting that dihydrothymine and its metabolites play a role in promoting aggressive cancer phenotypes .

3. Toxicological Considerations

While dihydrothymine serves essential metabolic functions, its accumulation can be toxic, particularly in individuals with dihydropyrimidinase deficiency. This condition leads to neurological and gastrointestinal issues due to elevated levels of dihydrothymine and other metabolites . Common symptoms include intellectual disability, seizures, and gastrointestinal reflux.

4.1 Dihydropyrimidinase Deficiency

A notable case study involved a patient diagnosed with dihydropyrimidinase deficiency, leading to significantly increased concentrations of dihydrothymine. The clinical manifestations included severe neurological impairments and recurrent vomiting episodes, highlighting the compound's potential toxicity when metabolic pathways are disrupted .

4.2 Cancer Cell Lines

In vitro studies using various cancer cell lines have shown that treatment with dihydrothymine leads to increased DNA damage markers and replication stress indicators. These findings suggest that targeting the degradation pathways of dihydropyrimidines may provide therapeutic opportunities in treating certain cancers .

5. Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cytotoxicity | Induces DNA damage | Formation of DPCs due to replication stress |

| Cancer progression | Promotes EMT | Accumulation of dihydropyrimidines |

| Toxicity | Neurological and GI symptoms | Elevated levels due to enzyme deficiencies |

6. Conclusion

Dihydrothymine plays a significant role in cellular metabolism and has profound implications for cancer biology and metabolic disorders. Its dual nature as both a metabolic intermediate and a potential cytotoxic agent underscores the importance of understanding its biological activities within various physiological contexts.

Further research is warranted to explore therapeutic strategies targeting the enzymes involved in its metabolism, particularly in cancers characterized by altered pyrimidine metabolism.

Propiedades

IUPAC Name |

5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862375 | |

| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-04-8 | |

| Record name | Dihydrothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrothymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydrothymine form in DNA?

A1: Dihydrothymine primarily forms through the addition of a hydrogen radical (H•) to the C5-C6 double bond of thymine, followed by another hydrogen radical addition. [] This process reduces the double bond, creating a saturated six-membered ring. Ionizing radiation in an anaerobic environment is known to induce dihydrothymine formation. []

Q2: Is dihydrothymine found naturally in DNA?

A2: While not a standard DNA base, dihydrothymine can be found in low levels in the DNA of certain organisms due to enzymatic reduction or as a product of DNA damage. [] Elevated levels of dihydrothymine are often associated with oxidative stress and exposure to ionizing radiation. []

Q3: What is the molecular formula and weight of dihydrothymine?

A3: Dihydrothymine has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol.

Q4: How does the structure of dihydrothymine differ from thymine?

A4: The key difference lies in the saturation of the C5-C6 double bond in dihydrothymine. While thymine possesses a planar structure due to this double bond, dihydrothymine adopts a puckered conformation. [, ] This structural difference significantly impacts dihydrothymine's interaction with other DNA bases and its recognition by repair enzymes. []

Q5: What spectroscopic techniques are used to characterize dihydrothymine?

A5: Several techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and electron spin resonance (ESR) spectroscopy, are employed to characterize dihydrothymine and its derivatives. [, , , , ] These techniques help elucidate its structure, formation mechanisms, and interactions with other molecules.

Q6: Does dihydrothymine affect DNA structure and function?

A6: Molecular dynamics simulations suggest that while dihydrothymine itself may not drastically distort DNA, other related lesions like 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) can significantly alter DNA structure, affecting processes like replication and repair. []

Q7: How stable is dihydrothymine under different conditions?

A7: Dihydrothymine exhibits varying stability depending on the environment. In aqueous solutions, it can undergo oxidation, particularly in the presence of oxygen or oxidizing agents, leading to the formation of products like thymine glycol and 5-hydroxy-5,6-dihydrothymine. [, ]

Q8: What are the common reactions involving dihydrothymine?

A8: Dihydrothymine can undergo various reactions, including oxidation, reduction, and halogenation. [, , , ] These reactions often lead to the formation of other modified thymine derivatives, some of which may possess different biological activities than dihydrothymine itself.

Q9: How does the presence of substituents on the dihydrothymine ring affect its reactivity?

A9: Substituents on the dihydrothymine ring can significantly influence its reactivity by altering its electron density and steric hindrance. [, ] For instance, the presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky substituents can hinder certain reaction pathways.

Q10: How is dihydrothymine quantified in biological samples?

A10: Dihydrothymine and its derivatives are commonly quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, , ]

Q11: What are the challenges associated with accurately measuring dihydrothymine levels?

A11: Challenges include its low abundance in biological samples, the potential for artifact formation during sample preparation, and the need for highly sensitive and specific analytical methods. [, ]

Q12: What are the current research priorities in the field of dihydrothymine?

A12: Research continues to explore the biological consequences of dihydrothymine lesions, the mechanisms of their repair, and their potential role in mutagenesis and disease. [, ] Additionally, researchers are investigating the use of dihydrothymine derivatives as potential therapeutic agents or diagnostic tools.

Q13: What are the potential applications of dihydrothymine research?

A13: A deeper understanding of dihydrothymine formation and repair could contribute to the development of novel strategies for cancer radiotherapy and the prevention of oxidative stress-related diseases. [] Furthermore, dihydrothymine derivatives could potentially serve as biomarkers for DNA damage or as tools for probing DNA repair pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.